pyridin-2-ylmethanamine

Overview

Description

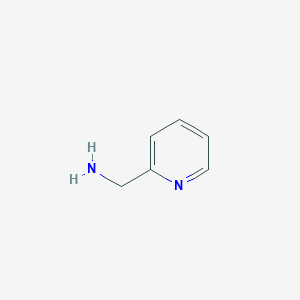

2-Pyridinemethanamine, also known as α-Picolylamine, is an organic compound with the molecular formula C₆H₈N₂. It is a derivative of pyridine, where a methanamine group is attached to the second position of the pyridine ring. This compound is known for its versatility in various chemical reactions and its applications in different scientific fields .

Mechanism of Action

Target of Action

2-Picolylamine, also known as 2-Pyridinemethanamine, 2-(Aminomethyl)pyridine, pyridin-2-ylmethanamine, or 2-Aminomethylpyridine, is a common bidentate ligand . It is used as a chelating ligand for the synthesis of complexes such as zinc picolylamine complex and Cu(II) picolylamine complex . These complexes are the primary targets of 2-Picolylamine.

Mode of Action

2-Picolylamine interacts with its targets by forming complexes. For instance, it forms Baratta’s catalyst RuCl2 (PPh3)2 (ampy) (ampy = 2-picolylamine) for transfer hydrogenation . This interaction results in the formation of complexes that can switch from high to low spin configurations, depending on the temperature .

Biochemical Pathways

It is known that 2-picolylamine can be used to synthesize various ionic liquids through the formation of β-amino alcohols as intermediates . This suggests that it may play a role in the biochemical pathways related to these substances.

Result of Action

The result of 2-Picolylamine’s action is the formation of complexes that can exhibit spin crossover behavior . This means that these complexes can switch from high to low spin configurations, depending on the temperature . This property is significant in the field of coordination chemistry.

Action Environment

The action of 2-Picolylamine can be influenced by environmental factors such as temperature . For instance, the spin crossover behavior of the complexes it forms is temperature-dependent . Therefore, the efficacy and stability of 2-Picolylamine can be affected by changes in environmental conditions.

Biochemical Analysis

Biochemical Properties

2-Picolylamine is known to interact with various enzymes and proteins. It is often used as a key precursor to synthesize various ionic liquids through the formation of β-amino alcohols as intermediates . It also serves as a chelating ligand for the synthesis of complexes such as zinc picolylamine complex and Cu(II) picolylamine complex .

Cellular Effects

It is known that its derivatives can influence the levels of short-chain fatty acids (SCFAs) in the gut microbiota . SCFAs play a significant role in maintaining energy balance and normal physiological functions in the body .

Molecular Mechanism

The molecular mechanism of 2-Picolylamine involves its role as a bidentate ligand. One such complex is Baratta’s catalyst RuCl2(PPh3)2(ampy) (ampy = 2-picolylamine) for transfer hydrogenation . Salts of the complex [Fe(pyCH2NH2)3]2+ exhibit spin crossover behavior, whereby the complex switches from high to low spin configurations, depending on the temperature .

Temporal Effects in Laboratory Settings

It is known that its derivatives can influence the levels of SCFAs in the gut microbiota over time .

Dosage Effects in Animal Models

It has been observed that the levels of branched-chain SCFAs in feces from model mice of spontaneous obese type II diabetes were on a declining trend compared with normal .

Metabolic Pathways

It is known that its derivatives can influence the levels of SCFAs in the gut microbiota, which are the main fermentation products of gut microbiota and a link between the gut microbiota and the host’s physiology .

Transport and Distribution

It is known that its derivatives can influence the levels of SCFAs in the gut microbiota .

Subcellular Localization

It is known that its derivatives can influence the levels of SCFAs in the gut microbiota .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Pyridinemethanamine can be synthesized through several methods. One common approach involves the reaction of 2-chloromethylpyridine with ammonia or an amine under suitable conditions. Another method includes the reduction of 2-cyanopyridine using hydrogen in the presence of a catalyst .

Industrial Production Methods: Industrial production of 2-Pyridinemethanamine typically involves large-scale chemical reactions using readily available starting materials. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 2-Pyridinemethanamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding pyridine carboxylic acids.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium or nickel catalyst is often used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted pyridines, amines, and carboxylic acids .

Scientific Research Applications

2-Pyridinemethanamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.

Biology: It serves as a ligand in the study of enzyme mechanisms and protein interactions.

Medicine: It is explored for its potential therapeutic properties, including its role in drug design and development.

Industry: It is used in the production of polymers, agrochemicals, and other industrial chemicals.

Comparison with Similar Compounds

2-Picolylamine: Similar structure but with different functional groups.

2-Aminomethylpyridine: Another derivative with an amino group at the second position.

2-Pyridinemethylamine: A closely related compound with slight structural variations.

Uniqueness: 2-Pyridinemethanamine stands out due to its unique combination of reactivity and stability. Its ability to participate in a wide range of chemical reactions while maintaining structural integrity makes it a valuable compound in both research and industrial applications .

Biological Activity

Pyridin-2-ylmethanamine, also known as 2-picolylamine, is an organic compound with the molecular formula . It features a pyridine ring substituted with a methanamine group at the second position. This compound has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. The following sections detail its biological activity, including relevant research findings and case studies.

This compound is characterized by its bidentate ligand properties, allowing it to form complexes with various metal ions. This ability enhances its reactivity and potential applications in coordination chemistry. In biological contexts, the mechanism of action of this compound derivatives often involves interaction with biological targets such as enzymes and receptors, influencing their activity and function.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. Key findings include:

- Bacterial Activity : Derivatives of this compound have shown antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. These compounds disrupt bacterial growth, making them potential candidates for developing new antibacterial agents.

- Fungal Activity : Studies indicate antifungal activity against Aspergillus flavus and Candida albicans, suggesting that these derivatives could be utilized in treating fungal infections.

Table 1: Antimicrobial Activity of this compound Derivatives

| Pathogen | Activity Type | Reference |

|---|---|---|

| Staphylococcus aureus | Antibacterial | |

| Escherichia coli | Antibacterial | |

| Aspergillus flavus | Antifungal | |

| Candida albicans | Antifungal |

Anticancer Activity

This compound has also been explored for its anticancer properties. Recent studies have focused on its derivatives in the context of cancer cell proliferation:

- Cell Line Studies : Compounds derived from this compound have been tested against various human cancer cell lines, including HCT-116 (colon cancer), HepG2 (liver cancer), and MCF-7 (breast cancer). Some derivatives exhibited selective antiproliferative activity against specific cancer types while maintaining low cytotoxicity towards non-tumor cells .

Table 2: Anticancer Activity of this compound Derivatives

| Cell Line | Compound Tested | Activity Observed | Reference |

|---|---|---|---|

| HCT-116 | Various | Significant antiproliferative effects | |

| HepG2 | Various | Selective activity | |

| MCF-7 | Various | Lower activity compared to HCT-116 and HepG2 |

Molecular Docking Studies

Molecular docking studies have provided insights into the interactions between this compound derivatives and their biological targets. These studies suggest that the structural features of these compounds significantly influence their binding affinity and biological activity. For instance, the presence of specific substituents on the pyridine ring can enhance or diminish their efficacy against targeted enzymes or receptors involved in disease processes .

Case Studies

- Antimicrobial Efficacy : A study highlighted the synthesis and evaluation of several this compound derivatives against multidrug-resistant bacterial strains. The results indicated that certain modifications to the compound structure significantly improved antimicrobial potency.

- Anticancer Potential : Another case study focused on a series of newly synthesized pyridine derivatives tested for antiproliferative activity against liver and colon cancer cell lines. The findings revealed promising candidates that selectively inhibited tumor growth while sparing healthy cells, underscoring the therapeutic potential of these compounds in oncology .

Properties

IUPAC Name |

pyridin-2-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c7-5-6-3-1-2-4-8-6/h1-4H,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOXFMYVTSLAQMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5063152 | |

| Record name | 2-Pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with an amine-like odor; [Alfa Aesar MSDS] | |

| Record name | 2-(Aminomethyl)pyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19521 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.5 [mmHg] | |

| Record name | 2-(Aminomethyl)pyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19521 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3731-51-9 | |

| Record name | 2-Pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3731-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Picolylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003731519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Picolylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59705 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pyridinemethanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-pyridylmethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.991 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Picolylamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XK7252M2PA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2-picolylamine?

A1: The molecular formula of 2-picolylamine is C6H8N2. Its molecular weight is 108.14 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize 2-picolylamine and its metal complexes?

A2: Researchers frequently employ techniques such as UV-Vis spectroscopy, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, electron paramagnetic resonance (EPR), and mass spectrometry to characterize 2-picolylamine and its metal complexes. [, , , , , , , , , ]

Q3: What types of metal complexes does 2-picolylamine form?

A3: 2-Picolylamine typically forms chelate complexes with metal ions, coordinating through both the amine and pyridine nitrogen atoms. The stoichiometry of these complexes can vary, with 1:1, 1:2, and 1:3 (metal:ligand) ratios reported. [, , , , , , , , ]

Q4: How does the substitution of methyl groups on the pyridine ring of 2-picolylamine affect its complexation with metals?

A4: Introducing methyl groups on the pyridine ring of 2-picolylamine introduces steric hindrance, influencing the stability and spectral properties of the resulting metal complexes. This steric effect can lead to a shift in absorption maxima to lower wavenumbers compared to unsubstituted 2-picolylamine complexes. []

Q5: Can 2-picolylamine act as a bridging ligand in metal complexes?

A5: Yes, 2-picolylamine can act as a bridging ligand, connecting two metal centers within a complex. This bridging ability enables the formation of polynuclear complexes and polymeric structures. [, ]

Q6: How is 2-picolylamine employed in hydrometallurgical extraction?

A7: 2-Picolylamine-functionalized silica adsorbents demonstrate high selectivity for Cu(II) ions over other metal ions, like Fe(III), making them valuable for extracting copper from low-grade ores. [] This selectivity stems from the formation of stable 2-aminomethylpyridine-Cu(II) complexes, as elucidated by density functional theory (DFT) calculations. []

Q7: What role does 2-picolylamine play in the synthesis of silver nanoparticles?

A8: Chitosan derivatives modified with 2-picolylamine units serve as effective reducing and stabilizing agents for the synthesis of silver nanoparticles. These nanoparticles exhibit promising antimicrobial properties against various bacterial and fungal strains. []

Q8: How is 2-picolylamine used in organic synthesis?

A9: 2-Picolylamine derivatives are versatile building blocks in organic synthesis. They are employed in preparing imidazo[1,5-a]pyridine derivatives through reactions with aldehydes, showcasing their utility in constructing heterocyclic compounds. []

Q9: Can 2-picolylamine be used to develop fluorescent probes for metal ions?

A10: Yes, incorporating 2-picolylamine as a recognition group in fluorescent probes enables the selective detection of metal ions like Fe3+. The fluorescence intensity of these probes changes upon binding to the target ion, enabling quantitative analysis. []

Q10: How does 2-picolylamine contribute to the design of catalysts for organic reactions?

A11: 2-Picolylamine is a key component in the design of osmium-based catalysts for hydrogenation, transfer hydrogenation, and alcohol dehydrogenation reactions. The NH functionality of 2-picolylamine, often in conjunction with a pyridine ring, is crucial for achieving high catalytic activity and selectivity. []

Q11: Are there any examples of 2-picolylamine being used in the synthesis of Metal-Organic Frameworks (MOFs)?

A12: Yes, 2-picolylamine can be incorporated into MOFs to introduce specific functionalities. For example, a Zr(IV)-based MOF functionalized with 2-picolylamine exhibited excellent fluorescence sensing and sorption capabilities for heavy metal cations like Cu2+, Pb2+, and Hg2+. []

Q12: How does the presence of a hydrogen bonding environment affect the stability of amide groups in zinc(II) complexes containing 2-picolylamine derivatives?

A13: Studies on zinc(II) complexes with 2-picolylamine-based ligands revealed that the presence and nature of hydrogen bonding groups near the zinc(II)-bound amide oxygen can significantly influence the amide bond's stability and cleavage rate. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.